One of the primary applications of 3-phenanthrol in scientific research is as a chelating agent. Chelating agents are molecules that can bind to metal ions and form complexes. This binding ability makes 3-phenanthrol valuable for:
Beyond its role as a chelating agent, 3-phenanthrol is being explored for other potential applications in scientific research, including:
3-Phenanthrol, also known as 3-hydroxyphenanthrene, is an organic compound with the molecular formula and a molecular weight of 210.23 g/mol. It is classified as a phenanthrol, which is a type of phenanthrene derivative characterized by the presence of a hydroxyl group (-OH) at the third position of the phenanthrene structure. This compound appears as a white to pale yellow crystalline solid and is soluble in organic solvents like ethanol and ether, but less soluble in water .
Phenanthrols, including 3-phenanthrol, are significant due to their occurrence in natural products and their potential as biomarkers for environmental exposure to polycyclic aromatic hydrocarbons (PAHs) and tobacco smoke . The compound's structure allows it to participate in various
3-Phenanthrol can undergo several chemical transformations. One notable reaction is nitration, where it reacts with nitric acid in a mixed solvent system (water-acetic acid-propionic acid) at low temperatures (-25 to -20 °C) to form nitro derivatives. This reaction highlights the reactivity of the hydroxyl group in electrophilic aromatic substitution reactions .
Additionally, 3-phenanthrol can participate in oxidation reactions, where it may be converted into corresponding ketones or quinones under specific conditions. The hydroxyl group also allows for potential esterification or etherification reactions when treated with appropriate reagents.
Research indicates that 3-phenanthrol exhibits various biological activities. It has been studied for its potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Furthermore, some studies suggest that it may possess cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Moreover, phenanthrols are also associated with anti-inflammatory effects and have been investigated for their role in modulating biological pathways related to inflammation and cellular signaling.
The synthesis of 3-phenanthrol can be achieved through several methods:
3-Phenanthrol has several applications across different fields:
Interaction studies involving 3-phenanthrol have focused on its biochemical interactions within biological systems. Research has shown that it may interact with specific enzymes involved in metabolic pathways related to drug metabolism and detoxification processes. These interactions can influence the bioavailability and efficacy of drugs when co-administered with compounds containing similar structures or functional groups .
Additionally, studies have explored how 3-phenanthrol interacts with cellular receptors and signaling pathways that may mediate its biological effects.
Several compounds share structural similarities with 3-phenanthrol due to their phenolic nature or phenanthrene backbone. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Phenanthrol | Hydroxyl group at position one | Exhibits different biological activity profile compared to 3-phenanthrol. |
| 2-Phenanthrol | Hydroxyl group at position two | Known for distinct antioxidant properties. |
| 4-Phenanthrol | Hydroxyl group at position four | Less studied but shows potential industrial applications. |
| 9-Phenanthrol | Hydroxyl group at position nine | Associated with specific plant extracts; potential medicinal uses. |
The uniqueness of 3-phenanthrol lies in its specific positioning of the hydroxyl group, which influences its reactivity and biological activity compared to other isomers. Each isomer exhibits different properties and potential applications based on its structural features.
3-Phenanthrol, particularly its 9-phenanthrol isomer, exhibits significant modulation of transient receptor potential melastatin 4 (TRPM4) ion channels, which are calcium-activated non-selective cation channels crucial for cellular calcium homeostasis and membrane depolarization. The phenanthrene-derivative 9-phenanthrol has been identified as a specific inhibitor of TRPM4 channels with an IC50 of 17 micromolar in HEK-293 cell systems. This selectivity is remarkable, as 9-phenanthrol shows no significant inhibitory effects on related channels including TRPM5, TRPC3, TRPC6, or CFTR channels at concentrations up to 250 micromolar.
The mechanism of TRPM4 channel inhibition involves direct interaction with the channel protein, leading to decreased sodium influx and subsequent modulation of cellular excitability. In cardiac and neuronal systems, this inhibition has profound physiological consequences, affecting spontaneous activity patterns and potentially providing cardioprotective effects against ischemia-reperfusion injuries. However, species-specific differences have been observed, with 9-phenanthrol demonstrating paradoxical effects in mouse versus human TRPM4 channels. While human TRPM4 channels are consistently inhibited regardless of application side (extracellular or intracellular), mouse TRPM4 channels show inhibition when 9-phenanthrol is applied extracellularly but potentiation when applied intracellularly.
The pharmacological implications extend beyond simple channel blockade, as 9-phenanthrol modulates smooth muscle contraction in bladder and cerebral arteries, influences spontaneous neuronal activity, and affects cardiac rhythm generation. These effects are mediated through TRPM4-dependent mechanisms involving membrane depolarization and calcium-dependent cellular processes. The compound has also shown efficacy in reducing lipopolysaccharide-induced cell death, suggesting potential anti-inflammatory properties linked to its ion channel modulation.
Research has revealed that the effectiveness of 9-phenanthrol varies significantly between species and application methods. The IC50 values for NBA, another TRPM4 inhibitor, range from 0.119 to 0.215 micromolar across human and mouse TRPM4 channels, demonstrating superior potency and consistency compared to 9-phenanthrol. These findings highlight the importance of considering species-specific effects when utilizing phenanthrene derivatives as pharmacological tools for ion channel research.
3-Phenanthrol and related phenanthrene compounds are potent inducers of reactive oxygen species formation, leading to widespread cellular damage through multiple oxidative stress pathways. The generation of ROS occurs primarily through cytochrome P450-mediated metabolic activation, particularly involving CYP1A1 and CYP1B1 enzymes, which convert phenanthrene compounds into reactive intermediates capable of generating superoxide radicals, hydrogen peroxide, and hydroxyl radicals.
In earthworm coelomocytes exposed to phenanthrene concentrations between 0.6 and 1.0 mg/L, significant intracellular ROS generation occurs within hours of exposure. This oxidative stress manifests as increased lipid peroxidation, evidenced by elevated malondialdehyde levels, and reduction in total antioxidant capacity. The cellular antioxidant enzyme systems, including superoxide dismutase and catalase, initially respond with increased activity but become progressively inhibited with prolonged exposure.
The mechanism of ROS generation involves the formation of phenanthrene quinones through oxidative metabolism. These quinone metabolites undergo redox cycling, continuously generating superoxide radicals and consuming cellular reducing equivalents such as NADPH. This process depletes cellular antioxidant reserves and overwhelms endogenous protective mechanisms, leading to oxidative damage to lipids, proteins, and nucleic acids.
Studies utilizing 1,10-phenanthroline, a related compound, have demonstrated the induction of excessive peroxisomal ROS production. This compound specifically targets peroxisomes, leading to peroxisomal autophagy (pexophagy) through ROS-dependent mechanisms. The inhibition of ROS formation using antioxidants successfully suppresses the loss of peroxisomes, confirming the central role of oxidative stress in phenanthrene-induced cellular damage.
Marine organisms show particular sensitivity to phenanthrene-induced oxidative stress. In the commercially important scallop Pecten maximus, exposure to 200 micrograms per liter of phenanthrene results in significant immune modulation accompanied by oxidative stress markers. These include decreased total glutathione levels and increased lipid peroxidation in hemolymph, demonstrating the systemic nature of phenanthrene-induced oxidative damage.
The temporal pattern of ROS generation and antioxidant response follows a characteristic biphasic pattern. Initial exposure triggers rapid increases in antioxidant enzyme activities as a protective response, followed by enzyme inhibition and depletion of non-enzymatic antioxidants during prolonged exposure. This pattern explains the transition from adaptive cellular responses to overt toxicity observed in many experimental systems.
The cellular consequences of phenanthrene-induced ROS generation extend beyond direct oxidative damage to include interference with critical cellular signaling pathways. ROS formation affects epidermal barrier function by interfering with keratinocyte differentiation and stimulating MAPK signaling pathways, leading to activation of nuclear factor-κB and AP-1 transcription factors. These transcriptional changes result in the induction of proinflammatory enzymes and cytokines, establishing a link between oxidative stress and inflammatory responses.
The formation of DNA adducts represents a critical mechanism through which 3-phenanthrol and related phenanthrene compounds exert their carcinogenic potential. The process involves metabolic activation of phenanthrene to highly reactive diol epoxide intermediates that covalently bind to DNA bases, primarily forming stable adducts with adenine and guanine residues. Research demonstrates that stable DNA adduct formation, rather than the generation of apurinic sites, constitutes the primary mechanism responsible for tumor initiation by carcinogenic polycyclic aromatic hydrocarbons.
Comparative studies examining multiple polycyclic aromatic hydrocarbon compounds reveal significant differences in DNA adduct formation patterns. Dibenzo[a,l]pyrene produces the highest levels of stable DNA adducts while generating the lowest number of apurinic sites, correlating with its high carcinogenic potency. In contrast, phenanthrene demonstrates relatively low levels of both stable adduct formation and apurinic site generation, consistent with its weak carcinogenic activity. These findings establish a direct relationship between stable DNA adduct levels and carcinogenic potential across different polycyclic aromatic hydrocarbon compounds.
The site-specific formation of DNA adducts shows distinct preferences based on the structure of the phenanthrene derivative. Benzo[c]phenanthrene dihydrodiol epoxides demonstrate remarkable preferential binding to adenine residues in DNA, unlike most other polycyclic aromatic hydrocarbon epoxides that primarily target guanine bases. This adenine-specific binding pattern results in unique DNA damage signatures that are specifically recognized by DNA mismatch repair proteins, including MutSα and MutSβ complexes.
The cellular response to phenanthrene-induced DNA adducts involves activation of multiple DNA repair pathways. Cells proficient in DNA mismatch repair exhibit significantly higher sensitivity to benzo[c]phenanthrene treatment compared to repair-deficient cells, demonstrating a 3-fold increase in cytotoxicity. This enhanced sensitivity results from mismatch repair-dependent apoptosis, which serves as a protective mechanism to eliminate cells with severe DNA damage.
Human biomonitoring studies have established phenanthrene metabolites as practical biomarkers for assessing DNA adduct formation and carcinogenic risk. The analysis of phenanthrols in human urine, particularly the measurement of r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT) as a marker of metabolic activation, provides insights into individual variations in polycyclic aromatic hydrocarbon metabolism. The ratio of activation products to detoxification products (PheT/3-HOPhe) varies significantly among individuals, with up to 12-fold differences observed in nonsmokers.
The carcinogenic risk assessment based on DNA adduct formation reveals that phenanthrene represents a relatively weak carcinogen compared to other bay region polycyclic aromatic hydrocarbons. Despite containing a bay region structure theoretically capable of forming carcinogenic diol epoxides, phenanthrene and its metabolites demonstrate limited tumorigenic potential in experimental animal models. This apparent contradiction with the bay region theory of polycyclic aromatic hydrocarbon carcinogenesis may be explained by the relatively small molecular size of phenanthrene epoxides, resulting in lower DNA binding affinity or reduced nuclear transport efficiency.
Phenanthrene exposure induces significant alterations in microbial community structure and function across diverse environmental systems, with implications for ecosystem health and pollutant degradation capacity. These shifts involve both the enrichment of phenanthrene-degrading species and the suppression of sensitive microbial populations, resulting in modified community dynamics and functional capabilities.
In soil environments, phenanthrene contamination leads to the selective enrichment of specific bacterial taxa capable of utilizing polycyclic aromatic hydrocarbons as carbon and energy sources. The most responsive microbial groups include members of the Micrococcaceae family, which can increase up to 20-fold in relative abundance, reaching 32% of total bacterial sequences within one week of phenanthrene exposure. Similarly, Sphingomonas species demonstrate significant population increases, with both groups showing opportunistic growth patterns that extend beyond their likely phenanthrene-degrading abilities.
Root-associated microbial communities exhibit distinct responses to combined phenanthrene and heavy metal contamination. The rhizosphere microbiome shows greater sensitivity to pollutant exposure compared to bulk soil, with microbial communities becoming significantly enriched in species capable of both polycyclic aromatic hydrocarbon degradation and heavy metal tolerance. Key taxa include Herbaspirillum, Sphingobacteriales, and Saccharimonadales, which demonstrate enhanced abundance under contaminated conditions.
The functional implications of these community shifts extend beyond simple taxonomic changes to include alterations in metabolic pathway representation. Microbes associated with redox processes respond differentially to phenanthrene exposure, with iron-reducing bacteria increasing in copper-treated soils while sulfate-reducing bacteria and methanogens experience significant inhibition. These changes suggest fundamental alterations in biogeochemical cycling within contaminated environments.
Marine microbial communities demonstrate the emergence of specialized phenanthrene-degrading consortia following exposure to nanoplastic-sorbed polycyclic aromatic hydrocarbons. DNA-based stable isotope probing techniques have identified previously unknown phenanthrene-degrading capabilities in several bacterial genera, including the first reported instances of phenanthrene degradation by Acidiphilum and Pelomonas species. Additionally, members of Aquabacterium, Paracoccus, and Polymorphobacter genera show novel hydrocarbon degradation abilities.
The temporal dynamics of microbial community responses reveal complex succession patterns following phenanthrene exposure. Initial rapid growth phases of opportunistic species are followed by population declines between days 7 and 17, suggesting that factors beyond phenanthrene availability influence community structure. This pattern occurs in both contaminated and control systems, indicating that opportunistic phenotypes play crucial roles in microbial community dynamics independent of specific pollutant degradation capabilities.
Soil composition significantly influences microbial community responses to phenanthrene exposure. Studies using artificial soils with different clay mineral compositions demonstrate that bacterial community structure, which is strongly shaped by clay minerals after extended incubation periods, undergoes distinct changes in response to phenanthrene addition. Microbial communities in artificial soils show stronger responses to phenanthrene exposure compared to natural soils, suggesting that higher microbial diversity in natural systems provides enhanced resilience to environmental perturbations.
The long-term consequences of phenanthrene-induced microbial community shifts include potential alterations in ecosystem function and resilience. Studies examining the gut microbiota of mice exposed to environmental levels of phenanthrene reveal significant changes in the relative abundance of major bacterial phyla, including Bacteroidetes, Firmicutes, and Proteobacteria. These taxonomic shifts are associated with disrupted metabolic pathways and increased susceptibility to secondary environmental stressors.
3-Phenanthrol and related phenanthrene compounds exert profound effects on transcriptional regulation across multiple biological systems, particularly influencing immune response pathways and metabolic processes through both direct and indirect mechanisms. The primary mediator of these transcriptional changes is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that coordinates cellular responses to xenobiotic exposure.
Cytochrome P450 gene expression represents the most extensively characterized transcriptional response to phenanthrene exposure. The compounds induce significant upregulation of CYP1A1 and CYP1B1 genes through AhR-mediated mechanisms, with expression levels increasing within hours of exposure and remaining elevated for days. This transcriptional activation leads to enhanced metabolic capacity for polycyclic aromatic hydrocarbon processing but also increases the production of reactive metabolites and oxidative stress.
Polymorphisms in cytochrome P450 genes significantly influence the magnitude of transcriptional responses to phenanthrene exposure. The CYP1A1 I462V polymorphism is associated with enhanced phenanthrene metabolic activation, particularly in female subjects and when combined with GSTM1 null genotypes. Conversely, CYP1B1 R48G and CYP1B1 A119S polymorphisms are linked to decreased metabolic activation, with effects varying by gender and ethnicity.
Immune system gene expression undergoes complex modulation following phenanthrene exposure, with distinct patterns observed in different immune cell populations. T helper cell differentiation pathways show particular sensitivity, with phenanthrene exposure promoting type 2 immunity through upregulation of IL-4 and IL-13 expression. Simultaneously, the compound affects regulatory T cell populations by influencing FOXP3 expression and promoting Th17 cell differentiation through enhanced IL-17 production.
The transcriptional regulation of inflammatory pathways demonstrates both pro-inflammatory and anti-inflammatory components. Phenanthrene exposure leads to increased expression of pro-inflammatory cytokines including TNF-α, IL-8, and IL-19, while simultaneously affecting the expression of anti-inflammatory mediators. This complex response pattern contributes to the development of chronic inflammatory states associated with long-term polycyclic aromatic hydrocarbon exposure.
Antioxidant pathway gene expression follows a characteristic biphasic pattern in response to phenanthrene exposure. Initial upregulation of superoxide dismutase, catalase, and glutathione-related genes occurs as an adaptive response to oxidative stress. However, prolonged exposure leads to decreased expression of these protective genes, contributing to the accumulation of oxidative damage and cellular dysfunction.
Recent research has identified novel transcriptional targets of phenanthrene exposure, including genes involved in the cGAS-STING pathway. This innate immune signaling pathway shows activation following phenanthrene-induced mitochondrial damage, leading to increased expression of interferon-β and other type I interferon response genes. The activation of this pathway may represent an important mechanism linking environmental polycyclic aromatic hydrocarbon exposure to immune system dysfunction.
Metabolic pathway gene expression demonstrates extensive modulation in response to phenanthrene exposure. Transcriptomic analysis reveals alterations in genes involved in glycerophospholipid metabolism, phenylalanine and tyrosine biosynthesis, and sulfur metabolism. These changes reflect the cellular adaptation to xenobiotic stress and the metabolic burden associated with polycyclic aromatic hydrocarbon detoxification.
The epigenetic regulation of gene expression adds another layer of complexity to phenanthrene-induced transcriptional changes. DNA methylation patterns and histone modifications can be altered by phenanthrene exposure, leading to persistent changes in gene expression that may contribute to long-term health effects. These epigenetic modifications may be particularly important in explaining the transgenerational effects of polycyclic aromatic hydrocarbon exposure observed in some experimental systems.